Product packaging for GW842166X(Cat. No.:CAS No. 666260-75-9)

GW842166X

Cat. No.: B1672485
CAS No.: 666260-75-9
M. Wt: 449.3 g/mol
InChI Key: TWQYWUXBZHPIIV-UHFFFAOYSA-N
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Description

Overview of Cannabinoid Receptor 2 (CB2) Agonism in Therapeutic Research

The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating numerous physiological processes. nih.govwilliams.edu While CB1 receptors are predominantly found in the central nervous system, CB2 receptors are primarily expressed in peripheral tissues, particularly in cells of the immune system. preprints.orgmdpi.com This distribution has made the CB2 receptor an attractive therapeutic target for a variety of conditions, especially those with an inflammatory or immune component. eurekaselect.comfrontiersin.org

Activation of the CB2 receptor is known to modulate immune responses and inflammation. researchgate.net Consequently, CB2 agonists have been investigated for their potential in treating a range of pathologies including chronic pain, neuroinflammatory diseases, and neurodegenerative disorders. nih.govfrontiersin.org The therapeutic promise of CB2 agonists lies in their ability to offer therapeutic benefits without the adverse psychoactive side effects linked to CB1 receptor modulation. nih.govresearchgate.net Research has explored the potential of CB2 agonists in conditions such as multiple sclerosis, Huntington's disease, and stroke. nih.gov

Research Context and Significance of Selective Cannabinoid Receptor Agonists

The development of selective cannabinoid receptor agonists is a key focus in medicinal chemistry and pharmacology. nih.gov The ability to target either the CB1 or CB2 receptor specifically allows for a more nuanced approach to therapy, maximizing potential benefits while minimizing unwanted side effects. Selective CB2 agonists like GW842166X are particularly significant because they allow for the exploration of the therapeutic benefits of the endocannabinoid system while avoiding the psychotropic effects mediated by CB1 receptors. wikipedia.orgnih.gov

This compound has been instrumental in preclinical studies aimed at understanding the role of CB2 receptor activation in various disease models. For instance, research has demonstrated its potent analgesic, anti-inflammatory, and anti-hyperalgesic effects in animal models of inflammatory pain. selleckchem.comwikipedia.org Furthermore, studies have highlighted its neuroprotective effects in models of Parkinson's disease, where it has been shown to protect against dopamine (B1211576) neuron loss and associated motor deficits. nih.govresearchgate.net These findings underscore the importance of selective CB2 agonists in developing novel therapeutic strategies for a range of disorders. The compound has also been shown to ameliorate anxiety and depressive-like behaviors in animal models of Parkinson's disease. mdpi.comresearchgate.netnih.gov

Detailed Research Findings on this compound

Table 1: In Vitro Activity of this compound

AssayReceptorSpeciesResult
EC50CB2Human63 nM selleckchem.com
EC50CB2Rat91 nM selleckchem.com
Cyclase Assay (EC50)CB2-133 nM selleckchem.com
Cyclase Assay (Emax)CB2-101% selleckchem.com
FLIPR Assay (EC50)CB2-7.780 µM selleckchem.com
FLIPR Assay (Emax)CB2-84% selleckchem.com

Table 2: In Vivo Research Findings for this compound

Animal ModelConditionKey Finding
RatInflammatory PainDemonstrated a full reversal of hyperalgesia. selleckchem.com
RatNeuropathic PainProduced a significant reversal of the decrease in paw withdrawal threshold. selleckchem.com
Mouse (6-OHDA model)Parkinson's DiseaseAttenuated dopamine neuron loss and improved motor function deficits. nih.govresearchgate.net
Mouse (6-OHDA model)Parkinson's DiseaseProtected against the degeneration of dopaminergic axonal terminals and dopamine release in the striatum. mdpi.comresearchgate.net
Mouse (6-OHDA model)Parkinson's DiseaseAmeliorated anxiogenic- and depressive-like behaviors. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl2F3N4O2 B1672485 GW842166X CAS No. 666260-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYWUXBZHPIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216786
Record name GW-842,166X
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Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666260-75-9
Record name 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
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Record name GW 842166
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Record name GW842166
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Record name GW-842,166X
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Record name GW842166
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Pharmacological Profile and Receptor Interactions

Agonistic Activity at Cannabinoid Receptor Type 2

Receptor Binding and Selectivity Profiles

GW842166X demonstrates high affinity and selectivity for the CB2 receptor. It exhibits half-maximal inhibitory concentration (IC50) values of 63 nM for the human CB2 receptor and 91 nM for the rat CB2 receptor. medchemexpress.comselleckchem.com Crucially, this compound shows no significant agonist activity at concentrations up to 30 µM in assays involving human and rat CB1 recombinant receptors, underscoring its selective affinity for CB2 over CB1. medchemexpress.comselleckchem.com

Radioligand binding studies, specifically with [³H]CP55,940, indicate that this compound displays binding activity comparable to mycophenolate mofetil. nih.govpreprints.org These studies suggest an incomplete displacement of [³H]CP55,940 binding, reaching approximately 20% of total binding, which may imply a non-competitive interaction with the binding site. nih.govpreprints.org Molecular modeling studies, including molecular dynamics simulations, suggest that the residue Phe197 may be critical for the binding of CB2-selective agonists like this compound. researchgate.net

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesIC50 (nM)Selectivity
CB2Human63Selective
CB2Rat91Selective
CB1Human>30,000No significant activity
CB1Rat>30,000No significant activity

Functional Agonism in In Vitro Cellular Assays

This compound demonstrates functional agonism across multiple in vitro signaling pathways, including those assessed by adenylyl cyclase inhibition and β-arrestin recruitment assays. nih.govpreprints.org

Adenylyl Cyclase Assays

In adenylyl cyclase assays, GW-842166X exhibits full agonist potency. It shows a half-maximal effective concentration (EC50) of 133 nM and a maximal efficacy (Emax) of 101%. selleckchem.com The activation of CB2 receptors by cannabinoids, such as this compound, is known to inhibit adenylyl cyclase activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels. unipi.itnih.govelifesciences.orgresearchgate.net

Table 2: Adenylyl Cyclase Assay Results for this compound

Assay TypeEC50 (nM)Emax (%)
Adenylyl Cyclase133101
FLIPR Assays

In Fluorometric Imaging Plate Reader (FLIPR) assays, GW-842166X demonstrates weak agonist potency. It has an EC50 of 7.780 μM and an Emax of 84%. selleckchem.com FLIPR assays are typically used to measure changes in intracellular calcium levels or membrane potential, often by detecting fluorescent signals from dyes that respond to ion flux. moleculardevices.comnih.govevotec.com While some sources mention this compound in the context of calcium mobilization assays for CB1R (where it shows no significant activity), the specific reported values are for CB2. medchemexpress.comselleckchem.com

Table 3: FLIPR Assay Results for this compound

Assay TypeEC50 (µM)Emax (%)
FLIPR7.78084
Thallium Flux Assays

GW-842,166X exhibits distinct pharmacological activity in rat CB2 (rCB2) thallium flux assays. nih.govresearchgate.net The functional potency of GW-842,166X in these assays showed a left-shifted pEC50 compared to its Ki value. nih.gov Thallium flux assays measure the movement of thallium ions (Tl+) through potassium channels, with the resulting fluorescent signal being proportional to channel activity. thermofisher.commetrionbiosciences.com

GIRK Assays

In receptor-activated G protein-coupled inwardly rectifying potassium (GIRK) channel assays, GW-842,166X demonstrated comparable agonist activity to mycophenolate mofetil. nih.govpreprints.org GIRK channels are a class of potassium channels that are activated by G protein-coupled receptors, playing a role in regulating cellular excitability. frontiersin.orgtennessee.edu

Preclinical Investigations and Efficacy Studies

Neuroprotective Efficacy in Disease Models

Neurodegenerative Disease Models Beyond PD

Traumatic Brain Injury

The activation of cannabinoid (CB) receptors, particularly CB2, has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases, traumatic brain injury (TBI), and stroke researchgate.netgsk-studyregister.comresearcher.lifenih.govdp.techresearchgate.net. While the broader class of CB2 agonists shows promise in these areas, specific detailed efficacy studies focusing solely on GW842166X in dedicated traumatic brain injury models are not extensively reported in the available literature. Research indicates a general neuroprotective potential of CB2 receptor activation in the context of brain injury researchgate.netresearcher.lifenih.govdp.techresearchgate.net.

Stroke

Similar to traumatic brain injury, the activation of CB2 receptors has been implicated in neuroprotection within preclinical models of stroke researchgate.netgsk-studyregister.comresearcher.lifenih.govdp.techresearchgate.net. While this compound is a selective CB2 agonist, comprehensive efficacy data specifically detailing its performance in stroke models is not widely available in the provided research. However, this compound has demonstrated significant neuroprotective effects in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, a chronic neurodegenerative disorder. In this model, this compound attenuated the 6-OHDA-induced loss of dopamine (B1211576) neurons in the substantia nigra pars compacta (SNc) and improved associated motor function deficits, including performance in balance beam walking, pole, grip strength, rotarod, and amphetamine-induced rotation tests researchgate.netgsk-studyregister.comresearcher.lifenih.govresearchgate.net. These protective effects were specifically prevented by the CB2 receptor antagonist AM630, confirming a CB2-dependent mechanism gsk-studyregister.comresearcher.lifenih.gov.

Anti-inflammatory and Analgesic Properties

This compound exhibits potent analgesic, anti-inflammatory, and anti-hyperalgesic actions in various animal models mdpi.comdrugbank.com.

Inflammatory Pain Models (e.g., FCA Model)

In the Freund's Complete Adjuvant (FCA) model of inflammatory pain, this compound has shown high potency and efficacy. It achieved an oral effective dose 50 (ED50) of 0.1 mg/kg in rats for anti-nociceptive effects researchgate.netmedpath.com. Furthermore, this compound demonstrated full reversal of hyperalgesia at a dose of 0.3 mg/kg in the FCA model nih.govresearchgate.netmedpath.com. This anti-inflammatory and anti-hyperalgesic activity was confirmed to be mediated by the CB2 receptor, as its effects were reversed by the administration of the CB2 receptor antagonist AM630 nih.govnih.gov.

Table 1: Efficacy of this compound in Inflammatory Pain (FCA Model)

Model/ParameterEffectDose (Oral)Receptor MediationSource
FCA Model (Rat) - Anti-nociceptionED50 = 0.1 mg/kg0.1 mg/kgCB2-dependent researchgate.netmedpath.com
FCA Model (Rat) - Hyperalgesia ReversalFull reversal0.3 mg/kgCB2-dependent (blocked by AM630) nih.govresearchgate.netmedpath.comnih.gov

Neuropathic Pain Models (e.g., CCI Model)

In a rat model of neuropathic pain induced by chronic constriction injury (CCI), oral administration of this compound at a dose of 15 mg/kg for 8 days resulted in a significant reversal of the CCI-induced decrease in paw withdrawal threshold medpath.com. This indicates its effectiveness in alleviating neuropathic pain symptoms in preclinical settings.

Table 2: Efficacy of this compound in Neuropathic Pain (CCI Model)

Model/ParameterEffectDose (Oral)DurationSource
CCI Model (Rat) - Paw Withdrawal ThresholdSignificant reversal of decrease15 mg/kg8 days medpath.com

Systemic Anti-hyperalgesic Actions

This compound exhibits potent systemic anti-hyperalgesic actions in animal models mdpi.comdrugbank.com. Its anti-hypersensitive and anti-inflammatory activity has been noted in models of chronic inflammatory and neuropathic hypersensitivity to pain nih.govveeva.comresearchgate.net.

Molecular and Cellular Mechanisms Underlying Preclinical Efficacy

This compound functions as a potent and selective agonist of the cannabinoid CB2 receptor mdpi.comnih.govdrugbank.comresearchgate.netmedpath.com. Its mechanism of action is primarily attributed to its high affinity for the CB2 receptor, with EC50 values of 63 nM for human CB2 and 91 nM for rat CB2 drugbank.comresearchgate.netmedpath.com. Crucially, it demonstrates negligible activity at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids mdpi.comresearchgate.netmedpath.com.

In the context of its neuroprotective effects, particularly observed in the 6-OHDA mouse model of Parkinson's disease, this compound has been shown to decrease the action potential firing of substantia nigra pars compacta (SNc) dopamine neurons gsk-studyregister.comresearcher.lifenih.govtandfonline.com. This reduction in neuronal excitability is achieved by attenuating the activation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel-mediated currents gsk-studyregister.comresearcher.lifenih.gov. By decreasing action potential firing, this compound is thought to reduce the associated calcium influx and calcium load within these vulnerable dopamine neurons, thereby protecting them from degeneration gsk-studyregister.comresearcher.lifenih.govresearchgate.net. This neuroprotective mechanism is mediated through CB2 receptors, as it is blocked by the CB2 antagonist AM630 gsk-studyregister.comresearcher.lifenih.gov.

The anti-inflammatory properties of this compound are also mediated by its activation of CB2 receptors nih.govnih.gov. While the precise mechanisms for its anti-inflammatory action are still being elucidated, it is hypothesized that the drug's ability to cross into the brain from the blood may be relevant for these effects medpath.comgsk-studyregister.com. CB2 receptor activation is known to modulate various cellular processes involved in inflammation, including the release of pro-inflammatory cytokines, and has been identified as a potential anti-inflammatory component in various inflammation-related diseases.

Modulation of Oxidative Stress and Mitochondrial Function

This compound's therapeutic relevance stems from its ability to influence key cellular pathways involved in oxidative stress and mitochondrial homeostasis. Activation of CB2 receptors by this compound has been shown to exert protective effects against various forms of cellular insult.

Modulation of Oxidative Stress Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a crucial role in the pathogenesis of numerous diseases, including neurodegenerative disorders and inflammatory skin conditions. This compound has been observed to significantly ameliorate oxidative stress in preclinical models. For instance, in imiquimod (B1671794) (IMQ)-induced psoriasiform skin lesions in mice, this compound treatment led to a reduction in inflammation and oxidative stress. This effect was associated with a decrease in inducible nitric oxide synthase (iNOS) levels and a downregulation of CB2R expression, suggesting an involvement of the Kelch-like ECH-associated protein 1/nuclear factor erythroid-2-related factor (Keap1/Nrf2) signaling pathway, which is critical for antioxidant defense nih.govwikidoc.orgsci-hub.se.

Further studies indicate that activation of the CB2 receptor, a mechanism central to this compound's action, directly inhibits oxidative stress and confers protection to neuronal cells iiab.me. Other CB2 receptor agonists have demonstrated similar antioxidant properties, including preventing glutathione (B108866) depletion, enhancing the activity of antioxidant enzymes, inhibiting elevated nitrite (B80452) levels, and reducing the production of ROS-generating enzymes like NOX4, NOX2, and NOX1 iiab.mesemanticscholar.org. In models of Parkinson's disease, where oxidative stress is a significant contributor to dopaminergic neurodegeneration, this compound has shown protective effects against the loss of dopaminergic terminals and dopamine release in the striatum iiab.mewikipedia.org.

Modulation of Mitochondrial Function Mitochondria are vital organelles responsible for cellular energy production, calcium homeostasis, and signaling. Mitochondrial dysfunction is a hallmark of many chronic diseases, including neurodegeneration, and often exacerbates oxidative stress researchgate.netwikipedia.org. This compound, through its CB2 receptor agonism, has been reported to modulate mitochondrial function iiab.me.

In the context of Parkinson's disease models, this compound's neuroprotective effects are linked to its influence on mitochondrial health. Specifically, it has been shown to decrease the action potential firing of substantia nigra pars compacta (SNc) dopamine neurons. This reduction is achieved by modulating the activation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel-mediated currents, which in turn can reduce associated calcium influx and the resulting mitochondrial stress iiab.me. High cytosolic calcium levels are known to contribute to mitochondrial stress in SNc dopamine neurons, making this regulatory mechanism crucial for neuronal survival iiab.me.

The detailed research findings on this compound's impact on neuronal activity and cellular markers underscore its potential in mitigating the progression of conditions characterized by oxidative damage and mitochondrial compromise.

Detailed Research Findings and Data

Studies investigating this compound's effects on neuronal activity and integrity in Parkinson's disease models have provided quantitative insights into its mechanisms of action.

Effect on Action Potential (AP) Firing Frequency in SNc Dopamine Neurons: this compound significantly decreased the frequency of autonomous action potential firing in SNc dopamine neurons. This effect was dependent on CB2 receptor activation, as it was blocked by co-treatment with the CB2 antagonist AM630. iiab.me

Group (Treatment)AP Firing Frequency (Hz, Mean ± SEM)Statistical Significance (vs. Control/6-OHDA)
ControlBaselineN/A
This compoundSignificantly Decreasedp = 0.004 iiab.me
This compound + AM630No Significant Decreasep = 0.008 (vs. This compound alone) iiab.me

Effect on Dopaminergic Axonal Terminals in the Striatum: this compound protected against the degeneration of tyrosine hydroxylase-positive (TH+) axonal terminals in the striatum following 6-OHDA injection, a neurotoxin used to model Parkinson's disease. This protective effect was mediated via CB2 receptors. wikipedia.org

Group (Treatment)TH+ Axonal Terminal Optical Density (Relative)Statistical Significance (vs. Control/6-OHDA)
ControlHighN/A
6-OHDASignificantly Reducedp < 0.001 (vs. Control) wikipedia.org
6-OHDA + this compoundSignificantly Increased (attenuated reduction)p = 0.002 (vs. 6-OHDA) wikipedia.org
6-OHDA + this compound + AM630Blocked protective effectp = 0.013 (vs. 6-OHDA + this compound) wikipedia.org

Effect on Striatal Dopamine Release: this compound treatment attenuated the reduction in striatal dopamine event frequency induced by 6-OHDA, further supporting its neuroprotective role in dopaminergic systems. This effect was also CB2 receptor-dependent. wikipedia.org

Group (Treatment)Dopamine Event Frequency (Relative)Statistical Significance (vs. Control/6-OHDA)
ControlHighN/A
6-OHDASignificantly Decreasedp < 0.001 (vs. Control) wikipedia.org
6-OHDA + this compoundAttenuated Reductionp = 0.001 (vs. 6-OHDA) wikipedia.org
6-OHDA + this compound + AM630Blocked protective effectp = 0.032 (vs. 6-OHDA + this compound) wikipedia.org

These findings collectively demonstrate that this compound, by selectively activating CB2 receptors, plays a crucial role in modulating cellular responses to oxidative stress and preserving mitochondrial function, particularly in vulnerable neuronal populations.

Structure Activity Relationships Sar and Medicinal Chemistry Investigations

Design and Optimization Strategies for CB2 Agonists

GW842166X emerged from a focused screening and lead optimization program, identified as the optimal compound within a series of pyrimidine (B1678525) esters that initially exhibited partial agonist activity at micromolar potencies. researchgate.net The primary objective of its development was to identify selective CB2 agonists capable of treating inflammatory and neuropathic pain without inducing the central nervous system (CNS) related side effects associated with CB1 receptor activation. researchgate.netunife.itnih.gov Its discovery and subsequent characterization established this compound as a benchmark for CB2 receptor agonists. nih.gov Following its identification, this compound served as a reference standard in subsequent medicinal chemistry efforts aimed at developing new CB2 agonists. nih.gov For instance, other research groups utilized this compound as a model to design backup candidates with improved properties, such as enhanced aqueous solubility or reduced lipophilicity (logP values), by modifying its central pyrimidine core to structures like pyridine-3-carboxamides or pyridazine-3-carboxamides. unife.itresearchgate.netnih.govcsic.es

Chemical Scaffolds and Substituent Effects on Receptor Affinity and Selectivity

This compound is formally known as 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide. researchgate.netresearchgate.net Its core chemical scaffold is a pyrimidine derivative. unife.itresearchgate.netresearchgate.netnih.gov

The compound exhibits high potency and selectivity for the CB2 receptor. In functional assays, this compound demonstrates an IC50 value of 63 nM for human CB2 receptors and 91 nM for rat CB2 receptors. kcl.ac.uknottingham.ac.ukacs.org Crucially, it shows no significant agonist activity at the CB1 receptor at concentrations up to 30 µM, indicating a high degree of selectivity. nih.govkcl.ac.uknottingham.ac.ukacs.org The selectivity index (CB1/CB2) for this compound has been reported to be greater than 2000-fold. nih.gov

While specific, detailed substituent effects for every part of the this compound molecule are often derived from broad SAR studies across a series of compounds, general principles for CB2 agonists apply. For instance, studies on related pyrimidine-based scaffolds, such as quinazoline/pyrimidine-2,4(1H,3H)-diones, have indicated that specific substituent patterns are optimal for CB2 agonist activity. In these series, an n-pentyl group at R1, 5/8-methyl groups at R2, and a t-butyl group at R3 were found to be optimal, with the t-butyl group making favorable contact with aromatic side chains like F91 and F94 within the receptor binding pocket. nih.gov These findings suggest that the nature and position of substituents on the pyrimidine core, particularly hydrophobic and bulky groups, are critical determinants of both affinity and selectivity towards the CB2 receptor. nih.govkcl.ac.uk

Table 1: Receptor Affinity and Selectivity of this compound

ReceptorIC50 (nM) / EC50 (nM)Selectivity (CB1/CB2)Reference
Human CB263 (EC50)>2000 nih.govkcl.ac.uknottingham.ac.ukacs.org
Rat CB291 (EC50)- kcl.ac.ukacs.org
Human CB1>30,000 (no significant activity)- kcl.ac.uknottingham.ac.ukacs.org

Computational Modeling and Docking Studies to Elucidate Interaction Modes

To gain a deeper understanding of how this compound interacts with the CB2 receptor, combinational molecular modeling studies have been performed. These investigations included flexible docking, molecular dynamics (MD) simulations, and free energy calculations. researchgate.netnih.govresearchgate.net These computational approaches were crucial, especially given the historical lack of experimental 3D structures for human cannabinoid receptors, necessitating the use of homology models for the CB2 receptor. researchgate.netnih.govresearchgate.net

The studies revealed that van der Waals interactions represent the predominant driving force in the binding process of this compound to the CB2 receptor. researchgate.netnih.gov Furthermore, molecular dynamics simulations specifically highlighted that phenylalanine 197 (Phe197) could be a critical residue involved in the binding of CB2-selective agonists like this compound. researchgate.netnih.gov

Beyond direct docking, 3D-Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), were conducted on a series of this compound analogues. These studies utilized the binding conformer predicted by MD simulations as a template. researchgate.netnih.gov The integration of CoMFA steric and potential contour maps with the insights from MD-simulated interaction modes has been instrumental in elucidating the detailed structural requirements for CB2 agonists, providing a foundation for the rational design of novel compounds. researchgate.netnih.gov General computational modeling efforts for CB2 agonists also suggest that hydrogen bonds, π-π stacking, and hydrophobic contacts with residues primarily located within helices 3 to 7 of the receptor are crucial for effective ligand-CB2 interactions. nih.gov

Clinical Research and Translational Challenges

Outcomes and Efficacy in Human Trials

The clinical efficacy of GW842166X in human trials was disappointing. In the acute dental pain study, single doses of this compound failed to demonstrate any clinically meaningful analgesic effect when compared to ibuprofen. While ibuprofen was significantly more effective than the placebo across all endpoints, the effects of this compound were not statistically significant and showed little separation from the placebo group.

Discrepancies Between Preclinical Efficacy and Clinical Trial Outcomes

A stark discrepancy exists between the robust positive effects observed in preclinical animal models and the lack of efficacy in human clinical trials for pain. In preclinical studies, particularly in rodent models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. It was shown to protect against the loss of dopamine (B1211576) neurons and alleviate associated motor, anxiety, and depressive-like behaviors. nih.govnih.gov This potent activity in complex neurodegenerative models contrasts sharply with its failure in a human acute inflammatory pain model.

Table 2: Comparison of Preclinical vs. Clinical Findings for this compound


Area of StudyPreclinical Findings (Animal Models)Clinical Findings (Human Trials)
Efficacy in PainCB2 agonists show efficacy in various animal models of neuropathic and inflammatory pain. nih.govFailed to demonstrate clinically meaningful analgesia in an acute dental pain model.
Efficacy in NeuroprotectionDemonstrated significant neuroprotective effects in Parkinson's disease models (e.g., reduced neuron loss, improved motor function). [11, 12]Not tested for this indication in humans.
Safety & TolerabilityGenerally well-tolerated in animal studies.Found to be safe and well-tolerated in Phase I and II trials.

The failure to translate promising preclinical data for CB2 agonists like this compound into successful clinical outcomes for pain can be attributed to several translational limitations. nih.gov

Species Differences: There are significant divergences in the primary sequence of CB2 receptors between rodents and humans. researchgate.net These differences may alter how the compound binds to the receptor and initiates signaling, potentially leading to different functional outcomes between species. researchgate.net

Pain Model Mismatch: Animal models of pain, particularly those for chronic or neuropathic pain where CB2 agonists show the most promise, may not accurately simulate the complex, multi-dimensional nature of human pain conditions. nih.gov The clinical trial for this compound used an acute inflammatory pain model (dental pain), which may not be the most appropriate condition to test the therapeutic hypothesis for CB2 agonism, compared to a chronic neuropathic or inflammatory state. nih.gov

Complexity of Clinical Pain: Human pain studies are influenced by numerous factors, including placebo effects, patient population heterogeneity, and the subjective nature of pain reporting, which are not fully captured in animal models. nih.govnih.gov The failure of this compound highlights the broader challenge in pain research of moving from preclinical efficacy to clinical validation. nih.gov

Inter-species Pharmacological and Signaling Differences

A significant challenge in the clinical translation of drugs targeting the CB2 receptor is the notable divergence in the receptor's primary sequence and structure across different species. The gene encoding the CB2 receptor (CNR2) exhibits differences in structure, isoform expression, and regulation between rodents and humans, which can fundamentally alter drug-receptor interactions and subsequent signaling pathways nih.govresearchgate.net.

For instance, studies have identified different splice variants and isoforms of the CB2 receptor in humans and rodents, with varying expression patterns across tissues like the brain and peripheral immune cells nih.gov. Such structural deviations can influence the coupling of the receptor to intracellular signaling machinery, potentially leading to a different pharmacological response to this compound in a human patient versus a preclinical rodent model nih.govresearchgate.net. This underlying biological divergence poses a substantial translational hurdle, as preclinical efficacy observed in rodents may not accurately predict the clinical response in humans.

In Vitro Potency of this compound at CB2 Receptors
SpeciesReceptor TypeEC50 (nM)
HumanRecombinant CB263
RatRecombinant CB291

Target Engagement and Validation Considerations in Patient Populations

Successfully translating a preclinical candidate to a clinical therapy requires robust evidence of target engagement—confirmation that the drug is interacting with its intended molecular target in patients at a level sufficient to produce a therapeutic effect. For this compound, demonstrating and validating CB2 receptor engagement in clinical trials has been a significant consideration and a likely contributor to its translational challenges.

A major difficulty for the entire class of CB2 agonists is the lack of established, reliable biomarkers for in vivo target engagement nih.gov. Unlike some kinase inhibitors where downstream protein phosphorylation can be measured, or receptor systems where PET imaging ligands are available, the tools to quantify CB2 receptor occupancy or functional activation by a drug in patients are not well-developed nih.gov. This makes it difficult to ascertain whether a lack of clinical efficacy is due to the compound's failure to modulate the target appropriately, or if the therapeutic hypothesis itself is flawed.

The clinical development history of this compound underscores these challenges. The compound entered Phase I and Phase II clinical trials for pain indications. However, these trials were either withdrawn or completed without the results being publicly posted, a common outcome for compounds that fail to meet their primary endpoints preprints.org. Notably, one Phase II trial in patients with acute dental pain found this compound to be inferior to the common over-the-counter anti-inflammatory drug, ibuprofen nih.gov. This outcome suggests that even if the compound was engaging the CB2 receptor, this engagement did not translate into clinically meaningful analgesia for that pain modality, or the level of engagement was insufficient. The compound was found to be safe and well-tolerated in a Phase II trial for pain relief, indicating that safety was not the primary reason for its stalled development nih.govnih.gov.

These translational failures highlight the critical need for better tools to measure target engagement in patient populations and the inherent risk that promising preclinical data, often generated in homogenous animal models, may not translate to the complexities of human disease researchgate.net.

Clinical Trial Status for this compound
Trial PhaseIndicationStatusReported Outcome
Phase IIAcute Dental PainCompletedInferior to ibuprofen nih.gov
Phase IIChronic Pain-Reported as safe and well-tolerated nih.govnih.gov
Phase I / IIPain and InflammationWithdrawn or Completed without Posted Results preprints.orgNot Available

Future Directions and Therapeutic Perspectives

Re-evaluation of CB2R as a Therapeutic Target in Neurodegenerative Diseases

There is increasing interest in the re-evaluation of CB2R as a therapeutic target in neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and multiple sclerosis (MS). citeab.comsci-hub.sesemanticscholar.orgtocris.comguidetopharmacology.org Under normal physiological conditions, CB2R expression in the brain is relatively low; however, its levels are significantly upregulated in conditions characterized by neuroinflammation and neurodegeneration, particularly on activated microglia. citeab.comsci-hub.seresearchgate.netsemanticscholar.orgtocris.com This inducible nature makes CB2R an appealing target for modulating disease progression. wikipedia.orgresearchgate.net

Detailed research findings illustrate GW842166X's neuroprotective capabilities in preclinical models. For instance, in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, this compound demonstrated protective effects against the loss of dopamine (B1211576) neurons and ameliorated associated motor function deficits. These neuroprotective effects were specifically mediated by CB2 receptors, as they were prevented by co-treatment with the CB2 receptor antagonist AM630. The mechanism underlying CB2R-mediated neuroprotection involves a decrease in neuroinflammation, partly by mediating the transition of microglial phenotype from a predominantly neurotoxic 'M1' to a neuroprotective 'M2' state and inhibiting pro-inflammatory signaling pathways. citeab.comsci-hub.seresearchgate.netsemanticscholar.orgmetabolomicsworkbench.org Despite promising preclinical data, this compound has completed Phase II clinical trials for pain conditions but has not yet been evaluated in humans for neurodegenerative or neuroinflammatory diseases. wikipedia.org

Development of Advanced Chemical Probes and Ligands for CB2R Modulation

The development of advanced chemical probes and ligands is crucial for further understanding and modulating CB2R. While this compound is a well-characterized selective CB2R agonist, the first generation of commercially available CB2R ligands often faced challenges such as selectivity issues, potential off-target effects, poor bioavailability, and inconsistent quality control. Future efforts are focused on synthesizing more selective and specific ligands with improved pharmacokinetic (PK) properties, ensuring their effects are well-characterized across different species.

A significant advancement in this area is the creation of highly specific fluorescent probes for CB2R. These probes enable live-cell imaging studies, providing valuable insights into CB2R expression and its complex signaling mechanisms in various cell types and tissue contexts. Such translational imaging tools are critically important for localizing the target, conducting mechanistic studies, developing assays, and establishing biomarkers for target engagement, all of which are essential for designing effective clinical trials.

Strategies for Enhancing Translational Success in Drug Development

Enhancing translational success in drug development for compounds like this compound is paramount, given that over 90% of investigational drugs fail during clinical development due to poor translation of preclinical data. Key strategies involve integrating human-relevant new approach methodologies (NAMs), including advanced in vitro systems, in silico mechanistic models, and computational techniques such as artificial intelligence (AI) and machine learning (ML). These methodologies aim to improve translational accuracy, reduce reliance on animal studies, and mitigate clinical trial failures.

For CB2R agonists, achieving translational success also requires overcoming specific limitations, such as the potential for immune suppression with chronic use or context-dependent pro-inflammatory actions. A deeper understanding of ligand-target binding kinetics, biased signaling, and allosterism is crucial for designing more selective and effective drugs. Furthermore, the design of clinical trials may need to be adapted; for instance, trials specifically aimed at preventing the development of chronic pain, rather than treating already established syndromes, might yield more successful outcomes for CB2R agonists.

Investigation in Broader Disease Contexts

Beyond neurodegenerative diseases and pain, the therapeutic potential of CB2R modulation, exemplified by compounds like this compound, is being explored in a broader spectrum of disease contexts.

The pharmacological modulation of CB2R has emerged as a promising therapeutic option for substance use disorders (SUDs). tocris.com Research indicates that CB2R agonists can reduce withdrawal symptoms in experimental animal models of cannabis and opioid use. A key advantage of targeting CB2R in SUDs is that its activation does not induce the addictive properties or cognitive alterations associated with CB1R activation. Moreover, CB2R modulation has demonstrated anxiolytic and antidepressant-like effects, which are particularly relevant given the frequent comorbidity of anxiety and depression with SUDs.

Chronic primary pain (CPP) is defined as pain that persists or recurs for longer than three months, is associated with significant emotional distress or functional disability, and cannot be better accounted for by another chronic condition. Examples include fibromyalgia, complex regional pain syndrome, chronic migraine, and non-specific low-back pain. This compound has been investigated in clinical trials for pain management, exhibiting potent analgesic, anti-inflammatory, and anti-hyperalgesic actions in animal models without inducing cannabis-like behavioral effects. wikipedia.org However, in a specific mouse model designed to recapitulate the complexities of chronic primary pain, this compound, despite its efficacy in other pain models, failed to alleviate pain, highlighting the intricate nature of CPP and the need for refined models. Generally, CB2R agonists show promise for chronic inflammatory and neuropathic pain due to their ability to reduce inflammation and modulate microglial activity without CNS-mediated psychoactive side effects. wikipedia.org

Neuroinflammation is a fundamental component in the pathophysiology of numerous neurological and psychiatric disorders. citeab.comsemanticscholar.orgtocris.com The CB2R is notably upregulated in various neuroinflammatory conditions, and its activation leads to significant anti-inflammatory and neuroprotective effects. citeab.comsci-hub.seresearchgate.netsemanticscholar.orgmetabolomicsworkbench.org This makes CB2R, and by extension its agonists like this compound, a relevant target for a range of neuroinflammatory conditions beyond those typically classified as neurodegenerative diseases. These include, but are not limited to, multiple sclerosis, traumatic brain injury, and epilepsy, where neuroinflammatory processes contribute to disease progression and symptoms. citeab.comresearchgate.netsemanticscholar.orgmetabolomicsworkbench.orgtocris.com The demonstrated neuroprotective effects of this compound in models of neurodegeneration further support its potential utility in these broader neuroinflammatory contexts.

Q & A

Q. What is the mechanism of action of GW842166X as a cannabinoid receptor agonist, and how selective is it for CB2 over CB1?

Methodological Answer: this compound is a highly selective CB2 receptor agonist with an IC50 of 63 nM for CB2, demonstrating negligible activity at CB1 receptors . Its neuroprotective effects are mediated via CB2 activation, which modulates dopamine neuron survival and reduces neuroinflammation in Parkinson’s disease (PD) models. To confirm selectivity, researchers should:

  • Perform competitive binding assays using radiolabeled ligands (e.g., [³H]CP55940) for CB1 and CB2 .
  • Compare dose-response curves in CB2-knockout vs. wild-type models .
ReceptorSelectivity (IC50)Functional Assay Reference
CB263 nM
CB1>10,000 nM

Q. Which experimental models are most validated for studying this compound’s neuroprotective effects?

Methodological Answer: The 6-hydroxydopamine (6-OHDA) unilateral striatal lesion model in mice is widely used to assess this compound’s efficacy in PD research . Key parameters include:

  • Behavioral tests : Rotarod, grip strength, and TH+ axon density measurements .
  • Dosage : 1 mg/kg this compound administered intraperitoneally for 3 weeks post-lesion .
  • Control groups : Vehicle-treated and CB2 antagonist (AM630) co-administration to isolate CB2-specific effects .

Advanced Research Questions

Q. How can researchers design experiments to isolate CB2-mediated effects of this compound in neuroprotection studies?

Methodological Answer: To differentiate CB2-specific pathways:

  • Co-administer this compound with AM630 (10 mg/kg), a CB2 antagonist, and compare outcomes .
  • Use conditional CB2-knockout models to exclude off-target effects .
  • Include positive controls (e.g., known CB2 agonists) and negative controls (vehicle + 6-OHDA) .
Experimental GroupKey Outcome Metrics
This compound + 6-OHDA↑ TH+ axon density, ↓ motor deficits
This compound + AM630 + 6-OHDALoss of neuroprotection

Statistical analysis should employ mixed-effects ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How should contradictions in neuroprotective efficacy across different PD models be addressed?

Methodological Answer: Discrepancies may arise from variations in lesion severity, species differences, or pharmacokinetic factors. Mitigation strategies include:

  • Standardized lesion protocols : Consistent 6-OHDA injection coordinates and dosing .
  • Pharmacokinetic profiling : Measure brain penetration using LC-MS/MS to ensure therapeutic levels .
  • Multi-model validation : Test this compound in MPTP-induced PD models and α-synuclein overexpression systems .

Q. What structural optimization strategies improve CB2 selectivity and potency in this compound derivatives?

Methodological Answer: Modifications to the pyridazine-3-carboxamide scaffold enhance CB2 affinity:

  • N-substitution : Adamantanyl groups increase lipophilicity and receptor binding (e.g., Compound 18 in ).
  • Ring system variation : 1,3-thiazine derivatives improve metabolic stability .
DerivativeCB2 EC50Selectivity (CB2/CB1)Reference
This compound63 nM>150-fold
N-adamantanyl analog8 nM>2,700-fold

Q. How do genetic polymorphisms in CB2 receptors influence this compound’s therapeutic variability?

Methodological Answer: Pharmacogenomic variability can be assessed via:

  • Genotyping : Identify CB2 receptor SNPs (e.g., rs35761398) in preclinical models .
  • Functional assays : Compare this compound efficacy in human iPSC-derived dopamine neurons with varying CB2 haplotypes .
  • Population stratification : Include diverse cohorts in translational studies to account for allele frequency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.